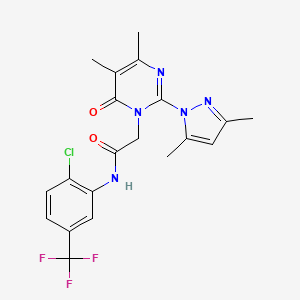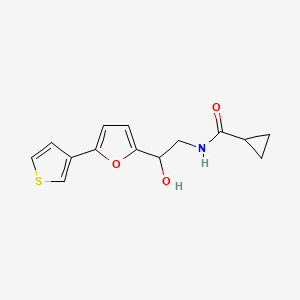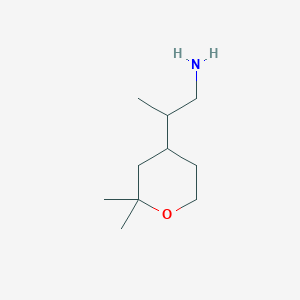![molecular formula C19H16N2O4S B2503903 methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-71-2](/img/structure/B2503903.png)
methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate," is a complex molecule that appears to be related to various heterocyclic compounds discussed in the provided papers. These papers explore the synthesis and reactions of structurally related molecules, which can offer insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a building block for cyclopropyl-containing amino acids, was achieved in nine steps from L-serine with an overall yield of 24% . This demonstrates the complexity and the potential for low yields in the synthesis of such intricate molecules. Similarly, the synthesis of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates and their subsequent reactions to form spiroheterocycles indicates the possibility of using cycloaddition and heterocyclization strategies for constructing the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray crystallography. For example, the structure of double spiro heterocyclization products of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates was confirmed by X-ray analysis . This suggests that similar analytical methods could be employed to determine the precise structure of the target compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. Cycloadditions, Michael additions, and Diels–Alder reactions are common methods used to extend the molecular framework and introduce new functional groups . The versatility of these reactions allows for the creation of a wide array of heterocyclic systems, which could be relevant to the synthesis and functionalization of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate" are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. Typically, these properties would include solubility, melting point, stability, and reactivity under various conditions. The behavior of similar compounds in reactions with nucleophiles and electrophiles, as well as their stability under thermal conditions, can provide valuable information for predicting the properties of the compound of interest .
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Formation
Methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate and related compounds play a significant role in the synthesis of various heterocyclic compounds. For example, reactions involving methyl 3-cyclopropyl-3-oxopropanoate, a compound with structural similarities, have led to the creation of diverse molecules such as methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and 5-cyclopropyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid (Pokhodylo, Matiichuk, & Obushak, 2010).
Synthesis of Pyrrole Derivatives
This compound is integral to the synthesis of pyrrole derivatives, which are crucial in pharmaceutical research. An example is the creation of pyrrolo[3,2-b]carbazoles, 1H-benzofuro[3,2-f]indoles, and 1H-[1]benzothieno[2,3-f]indoles, which are synthesized through condensation reactions involving 5-acetoxymethyl-4-acetylpyrroles (Chunchatprasert, Rao, & Shannon, 1992).
Application in Anti-Inflammatory Research
Compounds like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, derived from similar structures, have been researched for potential anti-inflammatory applications. This exploration is based on the observed anti-inflammatory activity of structurally related molecules (Moloney, 2001).
Development of Antitumoral Agents
Structurally similar compounds, such as methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, have been identified as potential antitumoral agents. Their crystal structures, obtained through synchrotron X-ray powder diffraction, provide valuable insights for pharmaceutical development (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).
Chemical Transformations and Novel Synthesis Methods
The compound's derivatives facilitate various chemical transformations. For instance, the synthesis of pyrrolo[1,2-a]indoles involves complex chemical reactions that contribute to the development of novel synthesis methods for functional heterocyclic systems (Kazembe & Taylor, 1980).
Propriétés
IUPAC Name |
methyl 3-[2-[2-(cyclopropylamino)-2-oxoacetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-25-19(24)17-15(12-5-2-3-7-14(12)26-17)21-10-4-6-13(21)16(22)18(23)20-11-8-9-11/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINACDMVWCFQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)
![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)
![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)
